molecular formula C13H16 B078559 1-Phenyl-1-heptyne CAS No. 14374-45-9

1-Phenyl-1-heptyne

Cat. No.: B078559
CAS No.: 14374-45-9
M. Wt: 172.27 g/mol
InChI Key: MDKGOJZZRHBMQU-UHFFFAOYSA-N
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Description

1-Phenyl-1-heptyne is an organic compound with the molecular formula C₁₃H₁₆. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is also known as 1-heptynylbenzene or benzene, 1-heptynyl-. It is a colorless liquid with a distinct aromatic odor.

Scientific Research Applications

1-Phenyl-1-heptyne has several applications in scientific research:

Chemistry:

  • It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical processes.

Medicine:

  • Although not widely used as a drug itself, this compound serves as an intermediate in the synthesis of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their biological activities.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Safety and Hazards

1-Phenyl-1-heptyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-heptyne can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with 1-bromoheptane in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene anion attacks the carbon atom bonded to the bromine atom, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

1-Phenyl-1-heptyne undergoes various chemical reactions, including:

Oxidation:

  • When subjected to oxidative conditions, this compound can be converted into corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction:

  • Reduction of this compound typically yields 1-phenyl-1-heptene or 1-phenylheptane, depending on the reducing agent used. Hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.

Substitution:

  • This compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Hydrogen gas with palladium on carbon (Pd/C)
  • Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids
  • Reduction: 1-Phenyl-1-heptene, 1-phenylheptane
  • Substitution: Nitro-1-phenyl-1-heptyne, halo-1-phenyl-1-heptyne

Mechanism of Action

The mechanism of action of 1-phenyl-1-heptyne depends on the specific chemical reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of the palladium catalyst, where hydrogen atoms are added to the carbon-carbon triple bond, resulting in the formation of a double or single bond.

In electrophilic aromatic substitution reactions, the aromatic ring of this compound undergoes attack by an electrophile, leading to the formation of a substituted product. The presence of the alkyne group can influence the reactivity and orientation of the substitution.

Comparison with Similar Compounds

  • 1-Phenyl-1-propyne
  • 1-Phenyl-1-butyne
  • 1-Phenyl-1-pentyne
  • 1-Phenyl-1-hexene

Uniqueness:

  • The uniqueness of 1-phenyl-1-heptyne lies in its longer carbon chain compared to other phenyl-substituted alkynes. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.

Properties

IUPAC Name

hept-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKGOJZZRHBMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162531
Record name 1-Heptynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14374-45-9
Record name 1-Heptyn-1-ylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14374-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptynylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-heptynylbenzene
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Synthesis routes and methods

Procedure details

Brown's chromic acid reagent (133 mL, 88 mmol, 0.66 M) was added slowly in drops to a magnetically stirred solution of 7-phenylhept-6-yn-1-ol (6) (7.53 g, 40 mmol) in acetone (400 mL) at 0° C. After the chromic acid had been added, the reaction mixture was stirred for 1 hour at 0° C. and then at room temperature until all the base material has been converted as indicated by TLC. Water (300 mL) was added and the aqueous phase was then extracted with petroleum ether (boiling point 40-60° C.)/Et2O 1:1 (6×50 mL). The combined organic phases were washed with water (2×25 mL) and dried (MgSO4). Distillation on a rotary evaporator yielded 7.3 g (90%) of a pale yellow viscous oil, which crystallized when left to rest. TLC and NMR indicated a pure product.
Quantity
133 mL
Type
reactant
Reaction Step One
Name
7-phenylhept-6-yn-1-ol
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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